molecular formula C5H8IN3O B2545337 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol CAS No. 1512571-32-2

2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol

Cat. No.: B2545337
CAS No.: 1512571-32-2
M. Wt: 253.043
InChI Key: GLOXNXGAZZMNLP-UHFFFAOYSA-N
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Description

2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-iodo-3-nitroacetophenone with hydrazine hydrate to form the pyrazole ring, followed by reduction of the nitro group to an amino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both an amino group and an iodine atom in 2-(5-amino-4-iodo-1H-pyrazol-1-yl)ethan-1-ol makes it unique compared to similar compounds.

Properties

IUPAC Name

2-(5-amino-4-iodopyrazol-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8IN3O/c6-4-3-8-9(1-2-10)5(4)7/h3,10H,1-2,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLOXNXGAZZMNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1I)N)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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